6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
CAS No.: 866848-85-3
Cat. No.: VC7851153
Molecular Formula: C10H7BrO3
Molecular Weight: 255.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866848-85-3 |
|---|---|
| Molecular Formula | C10H7BrO3 |
| Molecular Weight | 255.06 |
| IUPAC Name | 6-bromo-1-oxo-2,3-dihydroindene-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14) |
| Standard InChI Key | OIDIHMHLTYUHPH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O |
| Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a dihydroindene core fused with a benzene ring. Key features include:
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Position 1: A ketone group contributing to electrophilic reactivity.
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Position 4: A carboxylic acid enabling acid-base chemistry and conjugate transformations.
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Position 6: A bromine atom facilitating nucleophilic substitution and metal-catalyzed couplings.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrO₃ |
| Molecular Weight | 255.065 g/mol |
| Exact Mass | 253.958 Da |
| Topological Polar Surface Area (TPSA) | 54.37 Ų |
| LogP (Octanol-Water) | 2.28 |
The relatively high LogP value indicates moderate lipophilicity, suggesting solubility in organic solvents like dichloromethane or tetrahydrofuran . The polar surface area reflects hydrogen-bonding capacity, critical for crystal lattice stabilization.
Synthesis and Industrial Production
Cyclization Strategies
A pivotal step in synthesizing the indene backbone involves Friedel-Crafts acylation or acid-catalyzed cyclization. For example, 2-cyanophenylpropionic acid undergoes cyclization using aluminum chloride (AlCl₃) and sodium chloride (NaCl) at 140°C for 2 hours, yielding 4-cyano-1-indanone with 73.56% efficiency . Adapting this method, bromination of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid could proceed via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS).
Proposed Synthesis Pathway
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Cyclization:
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Bromination:
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Reagents: Br₂ in dichloromethane (DCM) at 0–25°C.
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Selectivity: Directed by the electron-withdrawing carboxylic acid group, favoring bromination at position 6.
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| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| Cyclization | AlCl₃, NaCl, 140°C, 2h | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 73.56% |
| Bromination | Br₂, DCM, 0°C | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | ~65%* |
*Estimated based on analogous bromination reactions.
Scalability and Optimization
Industrial production may employ continuous flow reactors to enhance yield and purity. Automated systems minimize human exposure to bromine, while in-line analytics (e.g., HPLC) ensure batch consistency.
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid at position 4 undergoes typical acylations:
Esterification
Reaction with methanol under acid catalysis produces methyl esters, enhancing solubility for further reactions:
Amide Formation
Activation via thionyl chloride (SOCl₂) generates the acyl chloride, which couples with amines:
Bromine Reactivity
The bromine atom at position 6 participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Using palladium catalysts, aryl boronic acids replace bromine with aryl groups:
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 6-Aryl-1-oxo-indene-4-carboxylic acid |
Ketone Transformations
The ketone at position 1 undergoes nucleophilic additions or reductions:
Reduction to Alcohol
Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol:
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound’s polyfunctionality makes it a candidate for protease inhibitor scaffolds. For instance, indanone derivatives exhibit affinity for kinase domains, suggesting potential in oncology therapeutics.
Materials Science
Bromine’s electron-withdrawing effect modulates the indene core’s electronic properties, enabling applications in:
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Organic semiconductors: As electron-deficient moieties in donor-acceptor polymers.
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Luminescent materials: Bromine-heavy atoms enhance phosphorescence via spin-orbit coupling.
Comparative Analysis with Analogues
| Compound | Molecular Weight | LogP | Reactivity Highlights |
|---|---|---|---|
| 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 190.16 | 1.89 | Base for further functionalization |
| 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 255.06 | 2.28 | Enhanced cross-coupling capability |
The bromine substituent increases molecular weight by 64.90 g/mol and LogP by 0.39, reflecting greater hydrophobicity and improved suitability for Suzuki couplings .
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